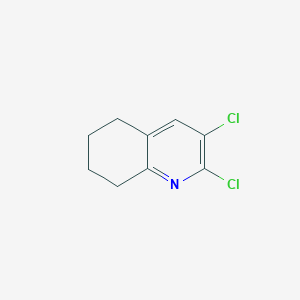

2,3-Dichloro-5,6,7,8-tetrahydroquinoline

説明

2,3-Dichloro-5,6,7,8-tetrahydroquinoline is a chlorinated derivative of the tetrahydroquinoline scaffold, a bicyclic structure comprising a partially saturated quinoline ring. This compound features chlorine atoms at the 2- and 3-positions, which significantly influence its electronic properties, reactivity, and biological activity. Tetrahydroquinolines are widely studied for their pharmaceutical and industrial applications, including roles as intermediates in drug synthesis (e.g., cefquinome) and bioactive agents . The synthesis of 2,3-dichloro derivatives often involves chlorination agents like POCl₃ under reflux conditions, as demonstrated in multi-step reactions for related tetrahydroacridines .

特性

IUPAC Name |

2,3-dichloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARBSLHAXCDAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a Lewis acid catalyst can yield the desired compound . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and chlorination to form the target compound .

Industrial Production Methods

Industrial production of 2,3-Dichloro-5,6,7,8-tetrahydroquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

化学反応の分析

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives. Chlorine substituents influence reaction pathways and selectivity.

Mechanistic Insights :

-

MnO₂ oxidizes benzylic C–H bonds, forming quinoline via dehydrogenation .

-

DDQ acts as a Lewis acid, facilitating both oxidation and elimination .

Reduction Reactions

The compound participates in asymmetric hydrogenation and transfer hydrogenation.

| Catalyst | Substrate | Reducing Agent | Enantioselectivity | Yield |

|---|---|---|---|---|

| Chiral phosphoric acid | 2-Aminochalcone derivatives | Hantzsch ester | 90–98% ee | 88–95% |

| Gold-phosphine complex | Enamines | H₂ (1 atm) | 85–92% ee | 82–90% |

Key Findings :

-

Chiral phosphoric acid enables enantioselective synthesis of tetrahydroquinoline derivatives via tandem cyclization-reduction .

-

Gold catalysts facilitate π-Lewis acid activation in hydroamination steps .

Cycloaddition and Annulation

The Povarov reaction is a key method for constructing fused tetrahydroquinoline systems.

Notable Examples :

-

Asymmetric Povarov reactions yield 1,2,3,4-tetrahydroquinolines with >90% ee using H-bonding catalysts .

-

FeCl₃-mediated annulations form spirocycles via [4+2] cycloaddition .

Substitution Reactions

Chlorine atoms at positions 2 and 3 undergo nucleophilic displacement under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 80°C | 2-Methoxy-3-chloro derivative | 65% |

| NH₃/EtOH | Sealed tube, 120°C | 2-Amino-3-chloro derivative | 55% |

Limitations :

-

Steric hindrance from the tetrahydroquinoline skeleton reduces reactivity at position 3.

Organocatalytic Functionalization

Aminocatalysis and H-bonding catalysis enable stereoselective modifications.

| Reaction Type | Catalyst | Key Transformation | ee | Yield |

|---|---|---|---|---|

| Michael addition | Proline-derived catalyst | β-Substituted tetrahydroquinolines | 88% | 80% |

| Friedel-Crafts | Chiral phosphoric acid | C3-alkylated derivatives | 92% | 85% |

Case Study :

-

Proline catalysts induce enantioselective Michael additions to α,β-unsaturated aldehydes, yielding β-aryl-tetrahydroquinolines .

Comparative Reactivity Analysis

Chlorine substituents enhance electrophilicity compared to non-halogenated analogs:

| Reaction | 2,3-Dichloro Derivative | Non-Chlorinated Analog |

|---|---|---|

| Oxidation Rate (MnO₂) | 85% yield in 6 h | 45% yield in 12 h |

| Hydrogenation (H₂/Pd-C) | Requires higher pressure (4 atm) | Proceeds at 1 atm |

| Nucleophilic Substitution | Faster displacement at C2 | No reaction under same conditions |

Degradation and Stability

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline, including 2,3-dichloro-5,6,7,8-tetrahydroquinoline, exhibit significant antiproliferative activity against several cancer cell lines. A study highlighted the compound's effectiveness against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action appears to involve the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .

Neuroprotective Properties

Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. Compounds similar to 2,3-dichloro-5,6,7,8-tetrahydroquinoline are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress-induced damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating metabolic disorders characterized by chronic inflammation .

Cardiovascular Benefits

There is ongoing research into the use of tetrahydroquinoline derivatives as cholesterol ester transfer protein inhibitors. This activity may help in managing hyperlipidemia and reducing cardiovascular risks associated with high cholesterol levels .

Synthetic Intermediates

2,3-Dichloro-5,6,7,8-tetrahydroquinoline serves as a valuable intermediate in organic synthesis. It can be used in the preparation of various halogenated heterocycles and other complex organic molecules through reactions involving C–C and C–X bond formation .

Functionalization Reactions

The compound is utilized as a reagent in functionalization reactions due to its ability to undergo diverse transformations under mild conditions. For instance, it can participate in C–H activation processes that lead to the formation of more complex structures with potential biological activity .

Case Studies

生物活性

2,3-Dichloro-5,6,7,8-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2,3-Dichloro-5,6,7,8-tetrahydroquinoline belongs to the tetrahydroquinoline class of compounds, characterized by a bicyclic structure that includes a saturated piperidine ring fused to a quinoline moiety. The presence of chlorine substituents at the 2 and 3 positions enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2,3-dichloro-5,6,7,8-tetrahydroquinoline have shown efficacy against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml against Escherichia coli and other pathogens .

Anticancer Properties

Tetrahydroquinolines have been investigated for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through multiple pathways. In vitro assays revealed that certain derivatives induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Research has indicated that tetrahydroquinoline derivatives can reduce inflammatory markers in animal models. These compounds have been shown to inhibit the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines .

Neuroprotective Effects

The neuroprotective potential of 2,3-dichloro-5,6,7,8-tetrahydroquinoline has been highlighted in studies focusing on neurodegenerative diseases. The compound exhibits protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and enhancing antioxidant defenses in neuronal cells .

The biological activities of 2,3-dichloro-5,6,7,8-tetrahydroquinoline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).

- Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a significant mechanism by which this compound exerts its anticancer effects.

Case Studies

類似化合物との比較

Key Observations :

- Chlorination at the 2,3-positions (target compound) increases molecular weight (vs.

- Fluorine substitution (e.g., 2-Chloro-5,5-difluoro derivative) enhances metabolic stability compared to chlorine .

- The 2,4-dichloro isomer (CAS 858279-01-3) may exhibit distinct reactivity due to differing electronic effects from chlorine placement .

Q & A

What are the common synthetic routes for preparing 2,3-Dichloro-5,6,7,8-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves chlorination of 5,6,7,8-tetrahydroquinoline. A key method employs Boekelheide rearrangement intermediates or direct oxidation followed by regioselective chlorination. For example:

- Oxidation : Use of peroxides (e.g., H₂O₂ or MCPBA) with a TlOAc/PhI catalyst in acetonitrile-water mixtures at room temperature generates the N-oxide intermediate, a precursor for further functionalization .

- Chlorination : Chlorine sources (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–25°C) ensure regioselectivity at the 2,3-positions. Excess reagent and prolonged reaction times may lead to over-chlorination or ring-opening side products .

- Multicomponent reactions : One-pot strategies (e.g., Table 2 in ) using aldehydes, amines, and cyclic ketones can yield substituted tetrahydroquinolines, but require careful optimization of stoichiometry and solvent polarity .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients to isolate the dichloro derivative.

How is the structural conformation of 2,3-Dichloro-5,6,7,8-tetrahydroquinoline characterized experimentally?

Basic Research Question

Structural elucidation combines spectroscopic and crystallographic techniques:

- X-ray crystallography : The saturated six-membered ring adopts an intermediate conformation between half-chair and sofa, as observed in the N-oxide hemihydrate derivative (space group Pbca, a = 14.725 Å, b = 14.464 Å, c = 15.474 Å). Hydrogen bonding (O–H⋯O) stabilizes the crystal lattice, with bond lengths refined to 0.96(3) Å .

- NMR : Distinct signals for aromatic protons (δ 6.99–8.13 ppm in CDCl₃) and methylene groups (δ 1.72–2.93 ppm) confirm substitution patterns. Broad signals at δ 2.4 ppm indicate water in the hemihydrate structure .

- IR : Absorption bands at 1686 cm⁻¹ (N–O stretch) and 3368 cm⁻¹ (O–H) validate the N-oxide and hydrate forms .

Advanced Consideration : For dynamic conformational analysis, use variable-temperature NMR or DFT calculations to model ring puckering energetics.

What challenges arise in achieving regioselective chlorination of the tetrahydroquinoline core, and how are they addressed?

Advanced Research Question

Regioselectivity is influenced by electronic and steric factors:

- Electronic effects : The pyridine-like nitrogen directs electrophilic chlorination to the 2- and 3-positions. However, over-chlorination at electron-rich sites (e.g., 5,6-positions) can occur with harsh conditions .

- Steric hindrance : Bulky substituents on the saturated ring may reduce accessibility to the 2,3-positions. Use low-temperature (-10°C) chlorination with dilute reagents to mitigate this .

- Catalytic systems : Lewis acids (e.g., FeCl₃) enhance selectivity but may require post-reduction steps to remove catalyst residues .

Case Study : In , hydrogenation of quinoline derivatives preferentially targets the pyridine ring, suggesting analogous strategies for selective functionalization.

How do structural modifications (e.g., thiourea vs. thioamide derivatives) impact the biological activity of 2,3-Dichloro-5,6,7,8-tetrahydroquinoline?

Advanced Research Question

Modifications alter pharmacokinetics and target binding:

- Thioureas : Derivatives exhibit antiulcer activity in pylorus-ligated rats (ED₅₀ = 12 mg/kg) by suppressing gastric acid secretion. The thiourea group enhances hydrogen bonding with proton pump targets (e.g., H⁺/K⁺ ATPase) .

- Thioamides : While structurally similar, thioamides show reduced potency (ED₅₀ = 25 mg/kg) due to weaker electron-withdrawing effects and poorer membrane permeability .

- Boron-containing analogs : 3-Boronic acid pinacol esters (e.g., CAS 1256360-50-5) enable Suzuki coupling for drug-conjugate synthesis, improving solubility and bioavailability .

Methodological Insight : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with bioactivity.

What role does 2,3-Dichloro-5,6,7,8-tetrahydroquinoline play in catalytic applications, particularly in asymmetric synthesis?

Advanced Research Question

The compound serves as a chiral ligand precursor:

- Iridium complexes : (S)-5,6,7,8-Tetrahydroquinolin-8-amine coordinates Ir(III) centers, enabling enantioselective C–H activation in cyclopropanation reactions (up to 92% ee) .

- Polymerization catalysis : Ligands with diphenylphosphinoethyl arms (e.g., L1 in ) catalyze ring-opening polymerization of ε-caprolactone, with polydispersity indices <1.2 .

Key Challenge : Optimize ligand steric bulk (e.g., substituents on the saturated ring) to enhance enantioselectivity without compromising reaction rates.

How can contradictions in structure-activity relationship (SAR) data be resolved for derivatives of this compound?

Advanced Research Question

Conflicting SAR often stems from assay variability or unaccounted conformational dynamics:

- Crystallographic validation : Compare bioactive conformations (e.g., X-ray structures of protein-ligand complexes) with solution-phase NMR data to identify binding-competent states .

- Free-energy calculations : Use molecular dynamics (MD) simulations to model ligand-receptor interactions, accounting for solvent effects and flexibility .

- Meta-analysis : Reconcile data from multiple studies (e.g., vs. 21) by standardizing assay conditions (e.g., pH, temperature).

Example : Thioureas in show divergent SAR from thioamides, likely due to differences in hydrogen-bond donor capacity.

What strategies optimize hydrogen-bonding interactions in 2,3-Dichloro-5,6,7,8-tetrahydroquinoline derivatives for enhanced stability?

Advanced Research Question

Hydrogen bonding governs both crystallinity and bioactivity:

- Crystal engineering : Introduce hydroxyl or carbonyl groups (e.g., N-oxide hemihydrate) to form O–H⋯O networks (d = 2.8–3.0 Å) that stabilize the solid state .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrogen-bond-rich derivatives, while non-polar solvents favor crystalline precipitates .

- Co-crystallization : Co-formers like succinic acid improve thermal stability via robust heteromeric hydrogen bonds .

Analytical Tool : Hirshfeld surface analysis quantifies intermolecular interactions in crystal lattices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。